molecular formula C19H11ClFNO B4895703 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile

2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile

Cat. No. B4895703
M. Wt: 323.7 g/mol
InChI Key: SQOFWILVJZRLCG-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile, also known as CPFA, is a novel compound with potential applications in scientific research. The compound is a member of the acrylonitrile family and has a molecular weight of 365.79 g/mol. CPFA is a yellow crystalline solid with a melting point of 166-168°C and a boiling point of 582.6°C.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not yet fully understood. However, studies have suggested that 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile may inhibit the activity of certain enzymes involved in cell proliferation and survival. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have both biochemical and physiological effects. In cancer cells, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has also been found to induce oxidative stress in cancer cells, leading to cell death. In animal models, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to inhibit the growth of tumors and reduce tumor volume.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is its potential as a novel anti-cancer agent. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to have anti-proliferative effects on various cancer cell lines and may have potential as a therapeutic agent for cancer treatment. However, there are also limitations to using 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in lab experiments. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile and its potential side effects.

Future Directions

There are several future directions for research on 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One direction is to further investigate the mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in cancer cells and animal models. Another direction is to explore the potential use of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the potential side effects of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile and its safety profile. Overall, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has potential as a novel anti-cancer agent and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-chlorobenzaldehyde with 4-fluorophenylacetic acid in the presence of sodium hydride to form 2-(3-chlorophenyl)-3-(4-fluorophenyl)acrylic acid. The resulting compound is then treated with thionyl chloride and 2-furancarboxaldehyde to obtain 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. The overall yield of the synthesis is around 60%.

Scientific Research Applications

2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has also been shown to inhibit the growth of tumors in animal models.

properties

IUPAC Name

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFWILVJZRLCG-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile

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